D-Fructose 6-phosphate hydrate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose 6-phosphate hydrate disodium salt is a glycolytic intermediate produced by the isomerization of glucose-6-phosphate. It plays a crucial role in the glycolytic pathway, which is essential for cellular respiration and energy production in living organisms. This compound is often used in biochemical research to study various enzymes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Fructose 6-phosphate hydrate disodium salt can be synthesized through the isomerization of glucose-6-phosphate. This reaction is typically catalyzed by the enzyme phosphoglucoisomerase. The reaction conditions usually involve an aqueous solution at a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation processes. Bacteria such as Corynebacterium are often employed to convert glucose into D-Fructose 6-phosphate through a series of enzymatic reactions. The product is then purified and crystallized to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions
D-Fructose 6-phosphate hydrate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce D-Fructose 1,6-bisphosphate.
Reduction: It can be reduced to form D-Glucose 6-phosphate.
Substitution: It can participate in substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common reagents include NADP+ and specific oxidase enzymes.
Reduction: NADPH and reductase enzymes are typically used.
Substitution: Phosphotransferase enzymes and ATP are common reagents.
Major Products
Oxidation: D-Fructose 1,6-bisphosphate
Reduction: D-Glucose 6-phosphate
Substitution: Various phosphate esters
Scientific Research Applications
D-Fructose 6-phosphate hydrate disodium salt is widely used in scientific research, including:
Chemistry: It is used to study enzyme kinetics and metabolic pathways.
Biology: It helps in understanding cellular respiration and energy production.
Medicine: It is used in research related to metabolic disorders and diabetes.
Industry: It is employed in the production of biofuels and other biochemicals.
Mechanism of Action
D-Fructose 6-phosphate hydrate disodium salt exerts its effects by participating in the glycolytic pathway. It is converted into D-Fructose 1,6-bisphosphate by the enzyme phosphofructokinase. This conversion is a key regulatory step in glycolysis, influencing the rate of glucose metabolism and energy production in cells.
Comparison with Similar Compounds
Similar Compounds
- D-Glucose 6-phosphate disodium salt
- D-Fructose 1,6-bisphosphate trisodium salt hydrate
- 6-Phosphogluconic acid trisodium salt
Uniqueness
D-Fructose 6-phosphate hydrate disodium salt is unique due to its specific role in the glycolytic pathway. Unlike its similar compounds, it serves as a precursor for both glycolysis and the pentose phosphate pathway, making it a versatile and essential intermediate in cellular metabolism.
Properties
Molecular Formula |
C6H11Na2O9P |
---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(2R,4R,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4?,5-,6-;;/m1../s1 |
InChI Key |
HYDCSGSCSYCSAK-RTVAQWALSA-L |
Isomeric SMILES |
C([C@@H]1C([C@H]([C@](O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.